Home > Products > Screening Compounds P147014 > Infigratinib phosphate
Infigratinib phosphate - 1310746-10-1

Infigratinib phosphate

Catalog Number: EVT-253196
CAS Number: 1310746-10-1
Molecular Formula: C26H34Cl2N7O7P
Molecular Weight: 658.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Infigratinib Phosphate is the phosphate salt form of infigratinib, an orally bioavailable pan-inhibitor of human fibroblast growth factor receptors (FGFRs) with potential antiangiogenic and antineoplastic activities. Upon administration, infigratinib selectively binds to and inhibits the activities of FGFRs, which may result in the inhibition of angiogenesis and cell proliferation, and the induction of cell death in tumors with activating FGFR amplifications, mutations, or fusions. FGFRs are a family of receptor tyrosine kinases that are involved in tumor cell differentiation and proliferation, tumor angiogenesis, and tumor cell survival. Activating FGFR amplifications, mutations, or fusions occur in various cancer cell types.
See also: Infigratinib (has active moiety).
Overview

Infigratinib phosphate is a novel anti-cancer compound primarily used for the treatment of cholangiocarcinoma, particularly in patients with fibroblast growth factor receptor 2 (FGFR2) alterations. It is marketed under the brand name Truseltiq and was granted accelerated approval by the U.S. Food and Drug Administration in May 2021. The compound functions as a selective and ATP-competitive inhibitor of multiple FGFR subtypes, specifically FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various malignancies due to their role in cell proliferation and survival signaling pathways .

Source and Classification

Infigratinib phosphate is classified as a small molecule drug. Its chemical formula is C26H31Cl2N7O3H3PO4C_{26}H_{31}Cl_{2}N_{7}O_{3}\cdot H_{3}PO_{4}, with a molecular weight of approximately 658.47 g/mol . The compound's development was driven by the need for targeted therapies in cancers associated with FGFR mutations and fusions, which can lead to constitutive activation of signaling pathways that promote tumor growth .

Synthesis Analysis

The synthesis of Infigratinib phosphate involves several key steps using specific reagents and conditions. One notable method includes the reaction of 4-(4-ethylpiperazin-1-yl)-aniline with (6-chloropyrimidin-4-yl)-methyl-amine in dioxane under controlled heating conditions. The process typically requires purification through silica gel column chromatography to isolate the desired product in solid form.

Technical Details

  1. Reagents:
    • 4-(4-ethylpiperazin-1-yl)-aniline
    • (6-chloropyrimidin-4-yl)-methyl-amine
    • Dioxane as a solvent
    • Hydrochloric acid for reaction facilitation
  2. Procedure:
    • Combine the reagents in a sealed tube.
    • Heat to 150°C for five hours.
    • Concentrate the reaction mixture and purify via chromatography.

This synthesis approach highlights the importance of careful temperature control and purification techniques to achieve high yields of Infigratinib phosphate .

Molecular Structure Analysis

Infigratinib phosphate exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.

Structure Data

  • Chemical Formula: C26H31Cl2N7O3H3PO4C_{26}H_{31}Cl_{2}N_{7}O_{3}\cdot H_{3}PO_{4}
  • Molecular Weight: Approximately 658.47 g/mol
  • Structural Features:
    • Contains dichloro and dimethoxy phenyl groups.
    • Incorporates a pyrimidine ring linked to an ethyl-piperazine moiety.

The structural integrity allows Infigratinib phosphate to effectively bind to its target receptors, inhibiting their activity .

Chemical Reactions Analysis

Infigratinib phosphate undergoes several key chemical reactions that contribute to its pharmacological profile. The primary reaction mechanism involves binding to the ATP-binding site of fibroblast growth factor receptors, thereby preventing autophosphorylation and downstream signaling.

Technical Details

  1. Binding Mechanism:
    • Inhibits FGFR signaling by occupying the ATP-binding cleft.
    • This action leads to reduced cell proliferation in tumors with activating FGFR alterations.
  2. Metabolism:
    • Predominantly metabolized by cytochrome P450 enzyme CYP3A4.
    • Major metabolites include BHS697 and CQM157, both of which retain pharmacological activity .
Mechanism of Action

The mechanism of action of Infigratinib phosphate centers on its role as an inhibitor of fibroblast growth factor receptor signaling pathways.

Process Data

  1. Inhibition:
    • Binds reversibly to FGFRs, inhibiting their kinase activity.
    • This blockade results in decreased phosphorylation of downstream targets involved in cell survival and proliferation.
  2. Affinity:
    • Exhibits high binding affinity for FGFR1, FGFR2, and FGFR3 (IC50 values of approximately 1.1 nM, 1 nM, and 2 nM respectively) .

This mechanism underscores its therapeutic potential in treating cancers driven by aberrant FGFR signaling.

Physical and Chemical Properties Analysis

Infigratinib phosphate possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.

Physical Properties

  • State: Solid
  • Solubility: Water solubility is low at approximately 0.0299 mg/mL.
  • Melting Point: Not explicitly stated but inferred from structural data.

Chemical Properties

  • LogP (octanol-water partition coefficient): Approximately 4.68, indicating lipophilicity.
  • pKa Values: Strongest acidic pKa around 9.98; strongest basic pKa around 8.23.
  • Polar Surface Area: Approximately 95.09 Ų, which affects permeability and absorption characteristics .

These properties are critical for understanding the drug's pharmacokinetics and bioavailability.

Applications

Infigratinib phosphate is primarily utilized in oncology for treating specific types of cancer associated with fibroblast growth factor receptor alterations.

Scientific Uses

  • Approved for use in patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements.
  • Investigated for potential applications in other malignancies exhibiting similar genetic profiles.

The targeted nature of Infigratinib phosphate positions it as a significant advancement in precision medicine, offering hope for improved outcomes in challenging cancer cases .

Chemical Identity and Synthesis of Infigratinib Phosphate

Molecular Structure and Physicochemical Properties

Infigratinib phosphate (IUPAC name: 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea; phosphoric acid) is a small molecule tyrosine kinase inhibitor with the molecular formula C₂₆H₃₁Cl₂N₇O₃·H₃PO₄ and a molecular weight of 658.47 g/mol. The compound is registered under CAS number 1310746-10-1 for the phosphate salt and 872511-34-7 for the free base [1] [2]. Its chemical structure features a dichloro-dimethoxyphenyl scaffold linked to a methylurea group, connected via a pyrimidine ring to a 4-(4-ethylpiperazin-1-yl)aniline moiety. This configuration enables potent inhibition of fibroblast growth factor receptors (FGFRs).

Key physicochemical characteristics include:

  • Solubility: Moderate aqueous solubility enhanced by phosphate salt formation
  • pKa: Predicted values of 4.2 (pyrimidine nitrogen) and 8.9 (piperazine nitrogen)
  • LogP: Calculated partition coefficient of 3.7 for the free base, indicating moderate lipophilicity [1] [6]

Table 1: Molecular Identifiers of Infigratinib Phosphate

PropertyValue
CAS Number (phosphate salt)1310746-10-1
CAS Number (free base)872511-34-7
Molecular FormulaC₂₆H₃₄Cl₂N₇O₇P
Exact Mass658.4706 g/mol
XLogP3-AA3.7
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count12

Synthetic Pathways and Optimization Strategies

The synthetic route to infigratinib phosphate involves sequential functionalization of a pyrimidine core, as described in patent WO 2011071821 and subsequent process optimization studies [1] [3]. The current manufacturing route employs a three-step sequence:

  • Amination: 4,6-Dichloropyrimidine (165) undergoes selective amination at the C4 position with methylamine, yielding 4-chloro-6-(methylamino)pyrimidine (166) in 72% yield. This selectivity is achieved through controlled stoichiometry and temperature (50°C in iPrOH/H₂O).

  • Buchwald-Hartwig Coupling: Intermediate 166 reacts with 4-(4-ethylpiperazin-1-yl)aniline (167) under palladium catalysis. Optimized conditions use Pd₂(dba)₃/XPhos as the catalyst system, toluene as solvent, and Cs₂CO₃ as base at 100°C, providing diarylamine 168 in 43% yield after crystallization. Critical optimization involved ligand screening to suppress diarylation byproducts [3].

  • Urea Formation: Carbamoylation of the C4-amino group with 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (169) in tetrahydrofuran at 25°C yields infigratinib free base. Subsequent phosphate salt formation in ethanol/water completes the synthesis. The final step's yield was improved from 24% to >65% through solvent optimization and controlled addition rates [3].

Table 2: Key Synthetic Steps and Optimization Parameters

StepReactionReagents/ConditionsYieldOptimization Focus
1Selective aminationMeNH₂, iPrOH/H₂O, 50°C72%Solvent polarity, temperature
2C-N CouplingPd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 100°C43%Ligand selection, Pd leaching control
3Urea formation & salt synth169, THF; then H₃PO₄ in EtOH/H₂O24-65%Addition rate, anti-solvent choice

Purity optimization strategies include:

  • Chromatographic purification of intermediates to control genotoxic impurity levels
  • Crystallization-based purification of the final phosphate salt using ethanol/water mixtures
  • Reaction monitoring via HPLC-MS to detect dimeric impurities from over-alkylation [1] [3]

Crystallographic Analysis and Polymorphism

Infigratinib phosphate exhibits complex solid-state behavior with multiple crystalline forms identified during development. Patent WO 2011071821 describes extensive polymorph screening that identified two anhydrous forms (I and II) and a monohydrate [1]. Form I, the commercial polymorph, displays superior stability and processability. Key crystallographic features include:

  • Unit Cell Parameters: Form I crystallizes in the monoclinic P2₁/c space group with Z=4, featuring a layered structure stabilized by N-H···O hydrogen bonds between the urea carbonyl and phosphate groups.
  • Thermal Behavior: Differential scanning calorimetry shows an endotherm at 218°C (decomposition) without melting, indicating high lattice energy [1] [2].
  • Hydrate Formation: The monohydrate converts to anhydrous Form II at 80°C under vacuum, demonstrating reversible hydration-desorption behavior.

Polymorph stability relationships were established through slurry conversion experiments:

  • Form I is thermodynamically stable above 35°C
  • Form II dominates below 35°C but converts slowly to Form I
  • The monohydrate is stable at 25°C/75% RH but dehydrates at low humidity [1]

Table 3: Characteristics of Infigratinib Phosphate Solid Forms

FormCrystallographic FeaturesStability ProfileXRPD Peaks (°2θ)
Anhydrous IMonoclinic, layered H-bonding networkThermodynamically stable >35°C7.8°, 15.6°, 21.3°
Anhydrous IITriclinic, dimeric motifsConverts to Form I at >35°C6.2°, 12.9°, 19.8°
MonohydrateChannel hydrate with water in lattice voidsStable at 25°C/75% RH, dehydrates at <40% RH5.3°, 10.7°, 16.1°

Critical pharmaceutical implications:

  • Milling-Induced Amorphization: Form I undergoes 15% amorphization after jet milling, requiring controlled humidity during size reduction
  • Dissolution Advantage: Form I provides 25% higher intrinsic dissolution rate than Form II at 37°C [1]

Salt Forms and Bioavailability Enhancements

While infigratinib phosphate is the commercial form, multiple salt forms were investigated during development to optimize biopharmaceutical properties. The free base (weak base, pKa 8.9) forms stable salts with mineral and organic acids, including hydrochloride (CAS 1310746-15-6), mesylate (1310746-12-3), acetate (1310746-17-8), and phosphate (1310746-10-1) [1] [6].

Table 4: Comparative Properties of Infigratinib Salt Forms

Salt FormAqueous Solubility (mg/mL)HygroscopicityCrystallinityOral Bioavailability (Rat)
Free base0.08LowPolymorphic32%
Phosphate11.7ModerateNon-hygroscopic89%
Hydrochloride8.2HighAmorphous tendency76%
Mesylate15.3HighCrystalline82%
Acetate22.1Very highHydrate-forming85%

Phosphate salt selection was driven by:

  • Bioavailability: 2.8-fold higher AUC than free base in canine models due to enhanced dissolution
  • Chemical Stability: No degradation after 6 months at 40°C/75% RH
  • Process Scalability: Consistent crystal form obtained from ethanol/water mixtures [1] [6]

Strategies to overcome phosphate-specific challenges:

  • Co-solvent Systems: 10% ethanol in formulation counters pH-dependent precipitation at intestinal pH
  • Nanomilling: Particle size reduction to D90 <200 nm improves dissolution rate by 3.2-fold
  • Amorphous Solid Dispersions: Investigated as backup with HPMCAS-LF polymer, showing 40% higher bioavailability than crystalline phosphate in preclinical models [3]

Table 5: Approved and Alternative Names for Infigratinib Phosphate

Chemical DesignationAlternative Identifiers
Systematic IUPAC name3-(2,6-Dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea phosphate
Development codesBGJ-398, BGJ398, NVP-BGJ398
Brand nameTruseltiq® (BridgeBio Pharma, Inc.)
WHO International Nonproprietary NameInfigratinib
Chemical Abstracts Service (CAS)1310746-10-1 (phosphate salt)
UNII identifier58BH47BV6S

Properties

CAS Number

1310746-10-1

Product Name

Infigratinib phosphate

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid

Molecular Formula

C26H34Cl2N7O7P

Molecular Weight

658.5 g/mol

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

Infigratinib phosphate; NVPBGJ398; NVPBGJ 398; NVPBGJ-398; BGJ398; BGJ-398; BG J398; Infigratinib.

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.